(2Z)-3-(5-bromo-2,3-dimethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
Description
(2Z)-3-(5-bromo-2,3-dimethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
(Z)-3-(5-bromo-2,3-dimethoxyphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3/c1-24-14-4-5-15-16(9-14)23-19(22-15)12(10-21)6-11-7-13(20)8-17(25-2)18(11)26-3/h4-9H,1-3H3,(H,22,23)/b12-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDXUHAYLMQFHJ-SDQBBNPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)C(=CC3=C(C(=CC(=C3)Br)OC)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=C(C(=CC(=C3)Br)OC)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(5-bromo-2,3-dimethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 5-bromo-2,3-dimethoxybenzaldehyde and 5-methoxy-1H-benzimidazole.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 5-bromo-2,3-dimethoxybenzaldehyde and 5-methoxy-1H-benzimidazole in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(5-bromo-2,3-dimethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Biology
Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activity.
Enzyme Inhibition: It can be studied for its potential to inhibit specific enzymes.
Medicine
Drug Development: The compound can be explored for its potential therapeutic applications, such as anticancer or antiviral activity.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (2Z)-3-(5-bromo-2,3-dimethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile would depend on its specific application. Generally, benzimidazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(5-bromo-2,3-dimethoxyphenyl)-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile: can be compared with other benzimidazole derivatives, such as:
Uniqueness
- Structural Features : The presence of the bromo and methoxy groups in the compound provides unique chemical properties and reactivity.
- Biological Activity : The specific substitution pattern on the benzimidazole ring may result in distinct biological activities compared to other benzimidazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
